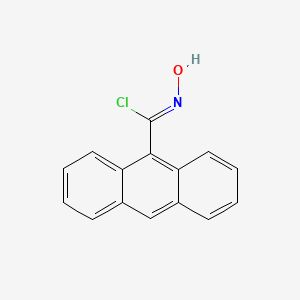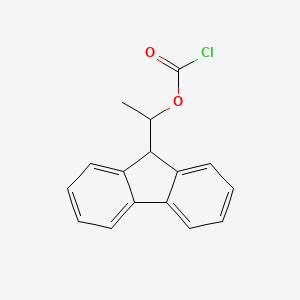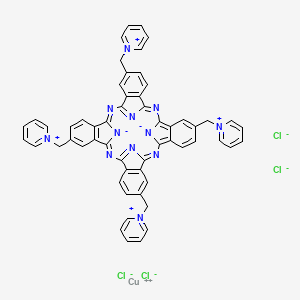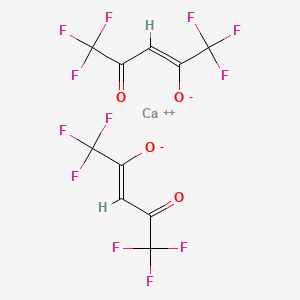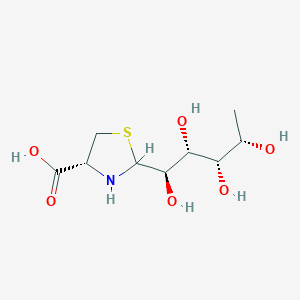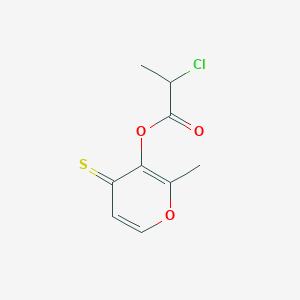
2-Methyl-4-thioxo-4H-pyran-3-yl 2-chloropropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is known for its unique structure, which includes a thioxo group and a chloropropanoate ester, making it a valuable intermediate in the synthesis of other complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-thioxo-4H-pyran-3-yl 2-chloropropanoate typically involves the reaction of 2-chloropropanoic acid with 2-methyl-4-thioxo-4H-pyran-3-ol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
化学反応の分析
Types of Reactions
2-Methyl-4-thioxo-4H-pyran-3-yl 2-chloropropanoate undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.
Substitution: The chloropropanoate ester can undergo nucleophilic substitution reactions, leading to the formation of a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of ester derivatives .
科学的研究の応用
2-Methyl-4-thioxo-4H-pyran-3-yl 2-chloropropanoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Methyl-4-thioxo-4H-pyran-3-yl 2-chloropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity or receptor function. This interaction can affect various biological pathways, making the compound a valuable tool in biochemical research .
類似化合物との比較
Similar Compounds
- 2-Methyl-4-thioxo-4H-pyran-3-yl acetate
- 2-Methyl-4-thioxo-4H-pyran-3-yl propanoate
- 2-Methyl-4-thioxo-4H-pyran-3-yl butanoate
Uniqueness
Compared to similar compounds, 2-Methyl-4-thioxo-4H-pyran-3-yl 2-chloropropanoate is unique due to the presence of the chloropropanoate ester group. This functional group enhances its reactivity and allows for a broader range of chemical transformations. Additionally, the compound’s ability to undergo various reactions, such as oxidation, reduction, and substitution, makes it a versatile intermediate in synthetic chemistry.
特性
IUPAC Name |
(2-methyl-4-sulfanylidenepyran-3-yl) 2-chloropropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3S/c1-5(10)9(11)13-8-6(2)12-4-3-7(8)14/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNCIGDFLLQJTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)C=CO1)OC(=O)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

